molecular formula C15H21NO2 B2997816 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime CAS No. 325970-42-1

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime

Cat. No. B2997816
CAS RN: 325970-42-1
M. Wt: 247.338
InChI Key: TVHJIXPWADGYMQ-JQIJEIRASA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “1-Hydroxycyclohexyl phenyl ketone”, involves a series of reactions including acylation, Friedel-Crafts, and alkaline . Another method involves reacting halogenated benzene with magnesium particles to prepare a Grignard reagent, dropwise adding cyclohexyl carbonitrile into the prepared Grignard reagent, and hydrolyzing to generate cyclohexyl benzophenone after complete reaction .


Chemical Reactions Analysis

The compound “1-Hydroxycyclohexyl phenyl ketone” is known to participate in oxidation reactions. It can act as an oxidant in the chemoselective oxidation of primary alcohols and aldehydes to the corresponding carboxylic acids .


Physical And Chemical Properties Analysis

The compound “1-Hydroxycyclohexyl phenyl ketone” is a solid at 20°C. It has a melting point of 47-50°C and a molecular weight of 204.27. It is slightly soluble in water (1108 mg/L at 25°C) and soluble in acetone, butyl acetate, methanol, and toluene .

Scientific Research Applications

Synthesis and Chemical Properties

  • Simplified Kinetic Model for Cyclohexanone Oximation : Lorenzo, Romero, and Santos (2016) developed a simplified kinetic model for the oximation of cyclohexanone, a related compound to 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime, which is crucial for the production of ε-caprolactam, used in the nylon-6 industry. This study provided insights into the reaction conditions affecting the oximation rate, highlighting the importance of pH, interfacial area between phases, and reagent concentrations (Lorenzo, Romero, & Santos, 2016).

  • Nucleophilicity of Oximes : Bolotin et al. (2016) investigated the nucleophilicity of various oxime species, including cyclohexanone oxime, through their reaction with nitrilium closo-decaborate clusters. The study revealed significant insights into the reactivity and mechanisms of oximes, providing a foundation for understanding the chemical behavior of compounds like this compound (Bolotin et al., 2016).

  • Synthesis of α-Hydroxyoxime and Metal Extraction : Barnard et al. (2015) synthesized an oxidation-resistant α-hydroxyoxime, highlighting its synergistic behavior in metal extraction when combined with Versatic 10. This research demonstrates the potential application of oximes in enhancing metal extraction processes (Barnard, Shiers, Kelly, & Lombardo, 2015).

  • Alicyclic Oximes and Conformational Isomerism : Bawa and Swairi (2019) focused on the synthesis of alicyclic oximes, including cyclohexanone oxime, to study expected conformational isomerism. The findings contribute to understanding the structural diversity and potential applications of oximes in various chemical contexts (Bawa & Swairi, 2019).

Applications in Material Science and Catalysis

  • Photochemistry of Bicyclo[2.2.2]oct-7-ene-2,5-diones : Yang et al. (2003) explored the photochemistry of several compounds, including oxime derivatives, providing insights into their potential applications in material science and photoreactive processes. This study highlights the versatility of oxime compounds in developing light-responsive materials (Yang et al., 2003).

Safety and Hazards

The compound “1-Hydroxycyclohexyl phenyl ketone” can cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

1-[(E)-N-hydroxy-C-(2-phenylethyl)carbonimidoyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(11-5-2-6-12-15)14(16-18)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17-18H,2,5-6,9-12H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHJIXPWADGYMQ-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=NO)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(/C(=N/O)/CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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